5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one
Brand Name: Vulcanchem
CAS No.: 885958-15-6
VCID: VC5944053
InChI: InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
SMILES: C1C2COC(=O)C2CN1CC3=CC=CC=C3
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

CAS No.: 885958-15-6

Cat. No.: VC5944053

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one - 885958-15-6

Specification

CAS No. 885958-15-6
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name 5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one
Standard InChI InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Standard InChI Key BZOLMBUOVVXGMF-UHFFFAOYSA-N
SMILES C1C2COC(=O)C2CN1CC3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

Core Framework and Substituent Effects

The compound’s IUPAC name, 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one, delineates its fused bicyclic system:

  • Furo[3,4-c]pyrrol-1-one backbone: A tetrahydrofuran ring (positions 3-4) fused to a pyrrolidone moiety (positions 1-2), creating a rigid, planar structure .

  • Benzyl group at C5: The benzyl substituent enhances lipophilicity (logP ≈ 2.8), facilitating blood-brain barrier penetration and receptor binding .

This configuration is distinct from simpler pyrrolidinones or furan derivatives due to the constrained geometry imposed by ring fusion. Comparative analysis with spirocyclic analogs (e.g., 5-benzyl-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone) reveals that the absence of a spiro junction in 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one reduces steric hindrance, potentially improving target engagement.

Synthetic Methodologies

Diastereoselective Synthesis in Pyridine

A landmark study demonstrated that solvent choice critically impacts stereochemical outcomes in related tetrahydroisoquinoline syntheses . Key findings include:

  • Pyridine as a stereodirecting solvent: Reactions conducted in pyridine at 0°C yielded exclusively the trans-diastereomer (>95% selectivity) .

  • Mechanistic rationale: Pyridine’s basicity facilitates deprotonation, steering the reaction through a chair-like transition state that favors trans isomer formation .

While this method was optimized for tetrahydroisoquinoline-4-carboxylic acids, analogous conditions (homophthalic anhydride, N-benzylimines, 75–80°C) could be adapted for constructing the furopyrrolidone core .

Multi-Step Functionalization

Physicochemical Properties

PropertyValueSource
Molecular Weight230.27 g/mol
CAS Number848591-86-6
Purity≥95%
Predicted logP2.8 (Calculated via XLogP3)
Aqueous Solubility0.12 mg/mL (25°C, simulated)

The benzyl group’s hydrophobicity dominates solubility characteristics, necessitating formulation strategies (e.g., PEGylation) for in vivo applications .

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

Structural analogs of 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one exhibit affinity for:

  • σ-1 Receptors: Implicated in neuroprotection and pain modulation (Ki ≈ 120 nM) .

  • Dopamine D2-like receptors: Moderate antagonism (IC50 ~ 450 nM) suggests antipsychotic potential .

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaKey Structural DifferencesBioactivity
5-Benzyl-tetrahydro-3H-furo[...]C13H15NO2Furopyrrolidone core, benzyl groupσ-1 affinity, COX-2 inhibition
5-Benzyl-1-phenylspiro[...]C27H19NO5Spiro indene junction, tetrone groupsAnticancer (NCI60 GI50 = 2.1 µM)

The spiro derivative’s additional carbonyl groups (1',3',4,6-tetrone) confer enhanced electrophilicity, enabling covalent binding to cysteine residues in kinase domains .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

  • Neuropathic pain: σ-1 receptor antagonism blocks calcium signaling in dorsal root ganglia .

  • Parkinson’s disease: D2 receptor modulation mitigates levodopa-induced dyskinesias in primate models .

Anti-Inflammatory Agents

COX-2 selectivity indices >50-fold (vs. COX-1) in preliminary assays justify further development as NSAID alternatives .

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